![molecular formula C18H18N4OS B2858902 N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 2034513-50-1](/img/structure/B2858902.png)
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic compound. It contains an amine group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can be synthesized through various methods, including the reaction of ammonia with alkyl halides, reduction of nitriles, and the reaction of ammonia with alcohols .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl group attached to the nitrogen atom indicates that it is a secondary amine .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the amine and acetamide groups. Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies of 2-arylbenzothiazole
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The compound could potentially be used in the synthesis of 2-arylbenzothiazoles .
Anti-depressant Molecules
Depression is one of the most debilitating conditions in the world today. It has been difficult to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s . The compound could potentially be used in the synthesis of new antidepressant molecules .
Allosteric Activators of Human Glucokinase
Allosteric activators of human glucokinase (GK) have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . The compound could potentially be used in the synthesis of allosteric activators of human glucokinase .
Reactions at the Benzylic Position
The compound could potentially be used in reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Synthesis of Biologically Potent Molecules
The compound could potentially be used in the synthesis of biologically potent molecules containing 2-substituted benzothiazole scaffolds. These molecules have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Synthesis of Hypoglycemic Agents
The compound could potentially be used in the synthesis of hypoglycemic agents. These agents are used for the management of type-2 diabetes (T2D), and the compound could potentially be used to develop novel hypoglycemic agents with a distinct mechanism of action at the molecular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)20-18-22-21-17(24-18)11-16(23)19-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWRHNNIUWFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.